
6-Ethyl-7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzoimidazol-2-yl)-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Ethyl-7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzoimidazol-2-yl)-chromen-4-one is a useful research compound. Its molecular formula is C22H22N2O3 and its molecular weight is 362.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Biological Activities
Mannich Bases of Substituted Chromenones : Mannich bases derived from substituted chromenones exhibit neuroleptic and tranquilizing activities, suggesting their potential in central nervous system disorders. This is highlighted by the pharmacological screening of certain Mannich base derivatives showing low toxicity and acting as stimulants of the central and peripheral nervous systems (Garazd et al., 2002).
Fluorescence and Metal Interaction : Certain chromenone derivatives display fluorescent properties and enhance fluorescence in the presence of metals, indicating their utility as fluorescence probes for environmental, analytical, and medicinal applications (Gülcan et al., 2022).
One-Pot Synthesis Techniques : The efficient one-pot, three-component synthesis of chromen derivatives incorporating benzoimidazole moiety, which exhibit significant biological activities, demonstrates an effective method for preparing these compounds (Wang et al., 2019).
Potential Applications
Catalytic Processes : The use of nanoparticles, such as ZnO, as catalysts in the synthesis of chromene derivatives highlights a green and effective synthetic method, suggesting their importance in developing eco-friendly chemical processes (Rostami-Charati et al., 2015).
Ionic Liquids in Synthesis : The employment of ionic liquids in the synthesis of chromen-6-ones offers a faster and more efficient route, demonstrating the role of ionic liquids in modern organic synthesis and their potential for scale-up processes (Kemperman et al., 2006).
Green Chemistry Approaches : The synthesis of novel chromeno derivatives using acidic ionic liquid showcases a multicomponent reaction that emphasizes green chemistry principles, such as solvent-free reactions, short reaction times, and high yields (Kumari et al., 2016).
Properties
IUPAC Name |
6-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-2-propan-2-ylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-5-13-10-14-18(11-17(13)25)27-21(12(2)3)19(20(14)26)22-23-15-8-6-7-9-16(15)24(22)4/h6-12,25H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIKUDJXZVCGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4N3C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol](/img/structure/B2751698.png)
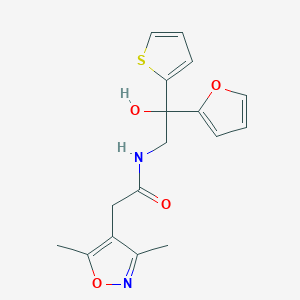
![3-fluoro-4-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2751702.png)
![Methyl (E)-4-[[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2751706.png)
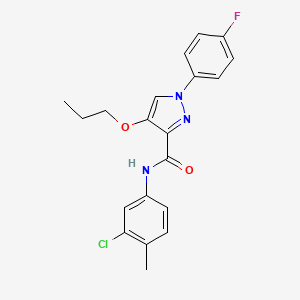
![[4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone](/img/structure/B2751710.png)
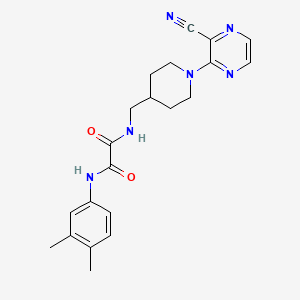
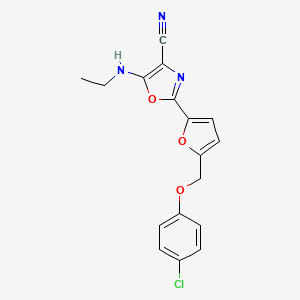

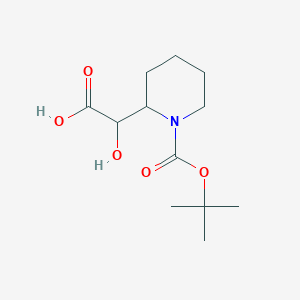
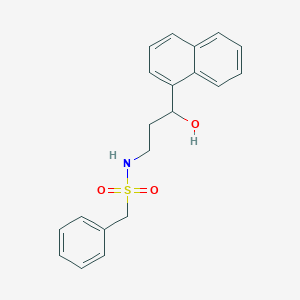
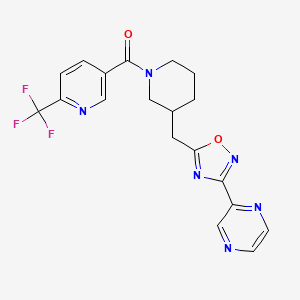
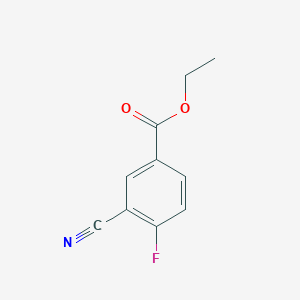
![5-(3,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2751721.png)
